

Bioavailability and absorption of (10)-Shogaol

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Compound of Interest

Compound Name: (10)-Shogaol

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An In-depth Technical Guide on the Bioavailability and Absorption of **(10)-Shogaol**

Introduction

(10)-Shogaol is a prominent bioactive compound found in ginger (*Zingiber officinale*), particularly in its dried and thermally treated forms.^[1] It is a dehydrated form of its precursor, (10)-gingerol.^{[2][3]} Shogaols, including **(10)-shogaol**, are recognized for a variety of pharmacological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.^{[4][5]} A thorough understanding of the bioavailability, absorption, and metabolic fate of **(10)-shogaol** is critical for its development as a potential therapeutic agent. This document provides a comprehensive overview of the current scientific knowledge on these aspects, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Shogaols

Pharmacokinetic studies in humans have shown that shogaols are absorbed after oral administration, but they undergo extensive metabolism. Free shogaols are often undetectable or present at very low concentrations in plasma.^{[1][6]} Instead, they are primarily found in circulation as glucuronide and sulfate conjugates.^{[1][6]}

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for shogaols from human studies. It is important to note that much of the available detailed pharmacokinetic data pertains to 6-shogaol, which is often studied alongside other ginger constituents.

Table 1: Pharmacokinetic Parameters of 6-Shogaol and **(10)-Shogaol** in Healthy Human Subjects

Parameter	6-Shogaol (from 2.0g Ginger Extract)[1][6]	6-Shogaol (from 2g Red Ginger Suspension)[2][7][8]	(10)-Shogaol (Metabolites from 2.0g Ginger Extract)[1]
C _{max} (Maximum Plasma Concentration)	0.15 ± 0.12 µg/mL	453.40 ng/mL	0.18 ± 0.26 µg/mL (glucuronide)
T _{max} (Time to C _{max})	65.6 ± 22.6 minutes	30 minutes	75.0 ± 27.8 minutes
AUC (Area Under the Curve)	10.9 ± 13.0 µg·hr/mL	Not Reported	50.1 ± 49.3 µg·hr/mL (for (10)-gingerol conjugates)
t _{1/2} (Elimination Half-life)	< 2 hours	149 minutes	< 2 hours

Note: Data for 6-shogaol is included for comparative context due to the limited availability of detailed pharmacokinetic parameters specifically for **(10)-shogaol**.

Absorption and Metabolism

Upon oral ingestion, shogaols are absorbed and rapidly metabolized. Studies in humans have consistently failed to detect significant levels of free 6-shogaol or **(10)-shogaol** in plasma, even at high doses of ginger extract.[1][6] The primary metabolites detected are glucuronide and sulfate conjugates, with glucuronides being the most abundant form.[1]

In addition to conjugation, other metabolic pathways have been identified. For 6-shogaol, ketone reduction and double-bond reduction are major metabolic routes.[9][10] This leads to the formation of metabolites like gingerdiols and other reduction products.[9][10] Cysteine conjugation has also been identified as another significant metabolic pathway for 6-shogaol in asthma patients.[9][10] It is plausible that **(10)-shogaol** undergoes similar metabolic transformations.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are summaries of protocols from key research on shogaol absorption.

Study 1: Pharmacokinetics in Healthy Volunteers (Ginger Extract)[1][6][11]

- Objective: To determine the pharmacokinetics of gingerols and 6-shogaol after oral administration of ginger extract.
- Subjects: Healthy human volunteers (N=27).
- Administration: Single oral doses of ginger extract ranging from 100 mg to 2.0 g.
- Sample Collection: Blood samples were collected at time points ranging from 15 minutes to 72 hours post-administration.
- Sample Preparation:
 - 490 μ L of plasma was spiked with an internal standard (PAV, a synthetic capsaicin analogue).[1][11]
 - Samples were diluted with water and extracted using 2.0 mL of ethyl acetate:hexane (1:1 v/v).[1][12]
 - The organic layer was separated, dried under argon, and reconstituted in 60 μ L of acetonitrile and 40 μ L of water.[1][12]
 - For analysis of conjugated metabolites, samples were incubated with β -glucuronidase and sulfatase at 37°C for 1 hour to hydrolyze the conjugates.[12]
- Analytical Method: High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[11][13]

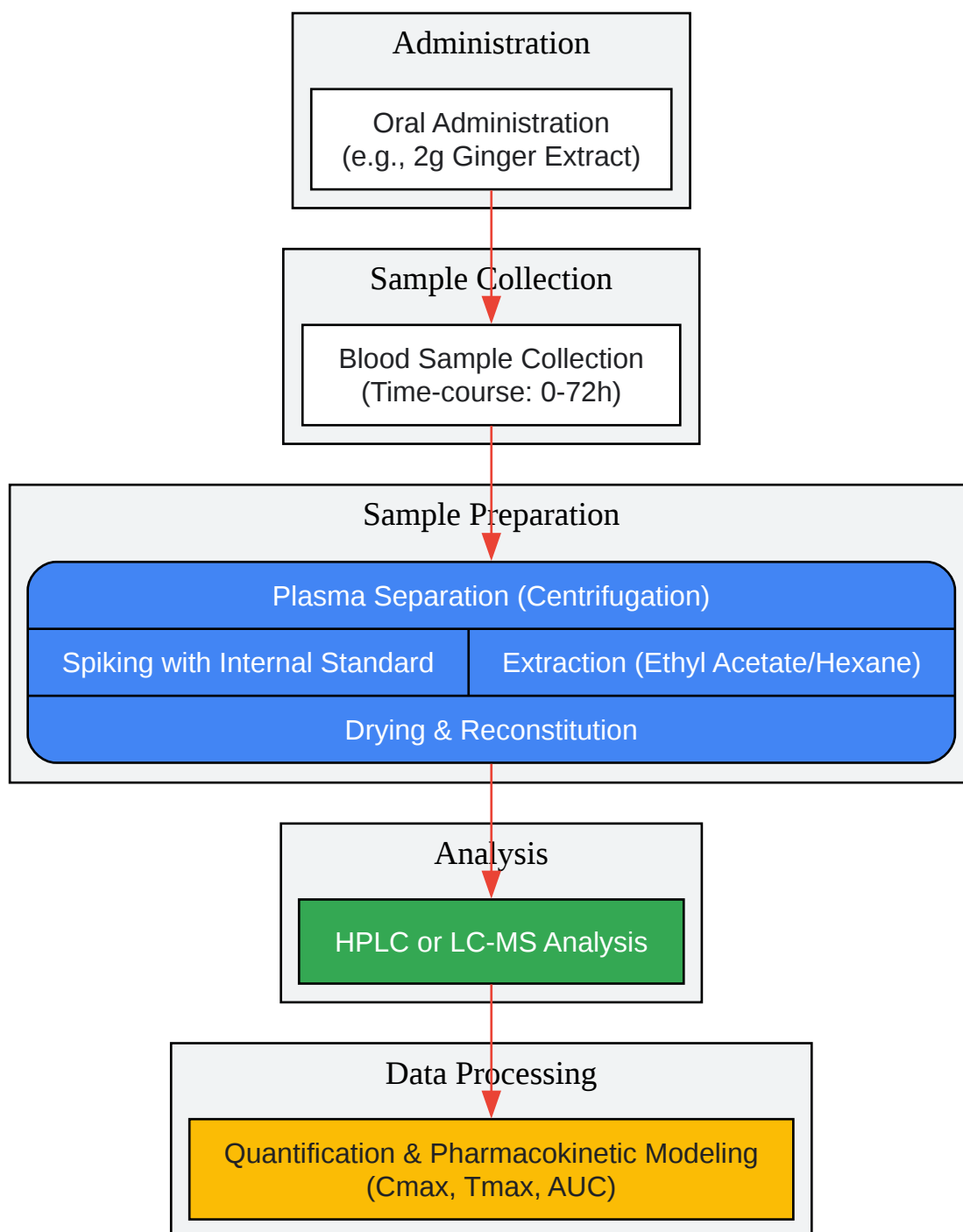
Study 2: Pharmacokinetics in Healthy Volunteers (Red Ginger Suspension)[2][7][8]

- Objective: To study the pharmacokinetics of (10)-gingerol and 6-shogaol from red ginger.
- Subjects: Healthy human subjects (n=19).[2][7]
- Administration: A single oral dose of red ginger suspension (2 g/15 ml).[2][7]
- Sample Collection: Blood samples were taken at baseline (0 min), 30, 60, 90, 120, and 180 minutes.[2][7]
- Sample Preparation:
 - 200 µl of plasma was mixed with 800 µl of acetonitrile.[2][7]
 - The mixture was vortexed and centrifuged at $20,440 \times g$ for 15 minutes.[2][7]
 - The supernatant was filtered through a 0.2 µm Millipore membrane.[2][7]
- Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS) using an RP-C18 column. The mobile phase consisted of 0.1% (v/v) formic acid in water and acetonitrile (38:62).[2][7]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for analyzing shogaols in biological samples.

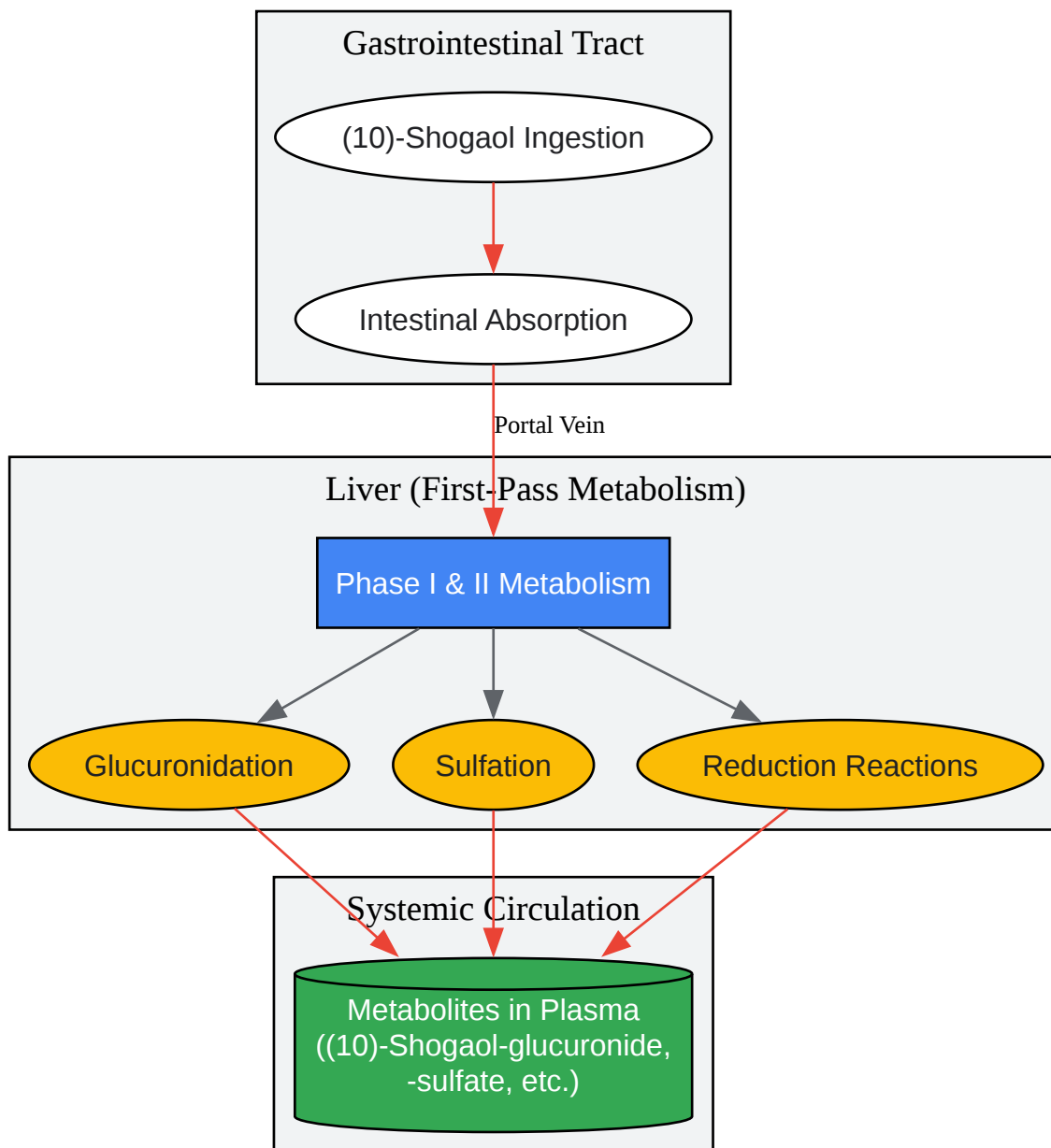


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Workflow for a typical pharmacokinetic study of **(10)-Shogaol**.

Absorption and Metabolic Pathway of Shogaols

This diagram illustrates the pathway of **(10)-Shogaol** from oral ingestion to systemic circulation as metabolites.



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Absorption and first-pass metabolism pathway of **(10)-Shogaol**.

Cellular Uptake and Signaling

While the primary focus is on systemic bioavailability, it is relevant to consider cellular uptake mechanisms, which are fundamental to the compound's bioactivity. Studies on related compounds like 6-shogaol have shown effects on cellular glucose uptake. For instance, 6-shogaol can promote glucose utilization in adipocytes and myotubes.[14] In certain cancer cells, 6-shogaol has been observed to decrease glucose uptake, which is linked to an increase in reactive oxygen species (ROS) and impacts on survival signaling pathways like PI3K/Akt/mTOR.[15] Furthermore, shogaols have been shown to interact with 5-HT3 receptors, which could influence gastrointestinal motility and contribute to the anti-emetic effects of ginger.[16] **(10)-Shogaol** has also been shown to promote the proliferation and migration of human skin cells, enhancing the production of growth factors like TGF- β and VEGF.[3][17]

Conclusion

(10)-Shogaol, a key pungent compound in processed ginger, is readily absorbed following oral administration. However, its systemic bioavailability in its free form is very low due to extensive first-pass metabolism. It is primarily converted into glucuronide and sulfate conjugates, which are the main forms detected in plasma. Pharmacokinetic analyses reveal a rapid absorption profile, with peak plasma concentrations of its metabolites occurring approximately 1-1.5 hours after ingestion. For drug development professionals, these findings underscore the importance of considering the biological activities of the metabolites of **(10)-shogaol**, as they represent the predominant circulating forms of the compound and likely contribute significantly to its overall therapeutic effects. Future research should focus on elucidating the specific bioactivities of these major metabolites.

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